
Adamantane-1-carbothioamide
Overview
Description
Adamantane-1-carbothioamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane itself is known for its unique structural properties and diverse applications in medicinal chemistry, materials science, and nanotechnology. This compound, with its thioamide functional group, exhibits interesting chemical and biological properties, making it a subject of scientific research.
Mechanism of Action
Target of Action
Adamantane-1-carbothioamide derivatives have been recognized as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a significant role in the nitrogen cycle. Inhibition of urease can be beneficial in the treatment of certain medical conditions such as urinary tract infections and peptic ulcers caused by urease-producing bacteria.
Mode of Action
It is known that the compound forms energetically significant molecular dimers stabilized by different types of intermolecular interactions such as n–h···s, n–h···o, c–h···s, c–h···o, h–h bonding and c–h···π interactions . These interactions may interfere with the normal function of urease, leading to its inhibition.
Result of Action
The primary result of the action of this compound is the inhibition of urease, leading to a decrease in the production of ammonia by urease-producing bacteria. This can have a therapeutic effect in conditions associated with these bacteria. Additionally, some this compound derivatives have been found to display moderate antiproliferative activities , suggesting potential anticancer properties.
Biochemical Analysis
Biochemical Properties
Adamantane-1-carbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the formation of hydrogen bonds between this compound and the active site of urease, leading to a decrease in enzyme activity. Additionally, this compound has been found to interact with other proteins through hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, thereby affecting the DNA repair process . This modulation can lead to changes in gene expression and cellular responses to DNA damage. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as urease and TDP1, inhibiting their activity through the formation of hydrogen bonds and hydrophobic interactions . This inhibition disrupts the normal biochemical pathways and leads to alterations in cellular functions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to result in sustained inhibition of urease activity and persistent cytotoxic effects on cancer cell lines . These findings suggest that this compound maintains its biochemical activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as inhibition of urease activity and reduction of tumor growth in cancer models . At high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can further interact with biochemical pathways. Additionally, this compound has been shown to affect metabolic flux and alter the levels of certain metabolites, indicating its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes by organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich regions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns play a crucial role in determining the biochemical and cellular effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1-carbothioamide typically involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Adamantane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives
Reduction: Reduction reactions can convert the thioamide group to an amine
Substitution: The thioamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products
Oxidation: Formation of sulfonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted adamantane derivatives
Scientific Research Applications
Adamantane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its antiviral and anticancer properties
Industry: Utilized in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Adamantane-1-carbothioamide can be compared with other adamantane derivatives such as:
Adamantane-1-carboxamide: Similar structure but with a carboxamide group instead of a thioamide
Adamantane-1-carbonyl chloride: An intermediate in the synthesis of this compound
Adamantane-1-carboxylic acid: The starting material for the synthesis of this compound
Uniqueness
This compound is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives.
Properties
IUPAC Name |
adamantane-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDDZWBSCSPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393675 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50543-85-6 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTANETHIOCARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


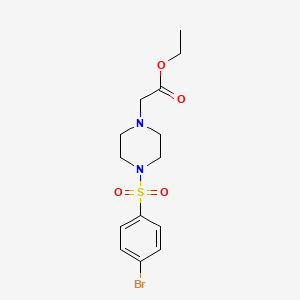
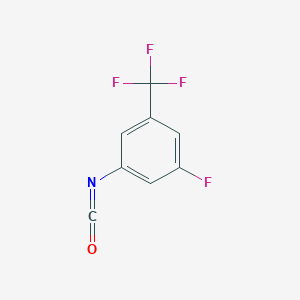

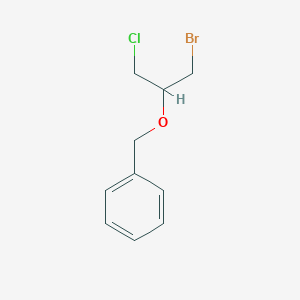
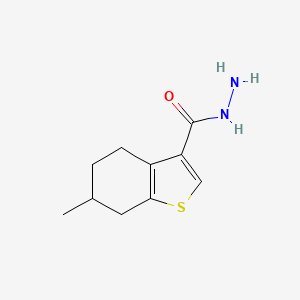
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
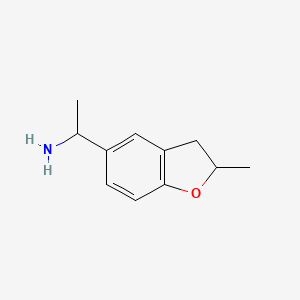
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
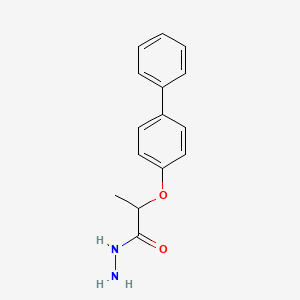
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

